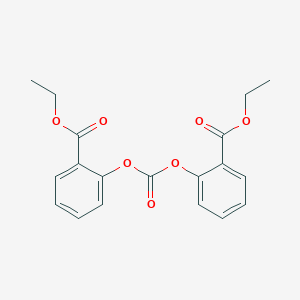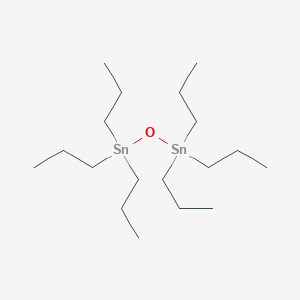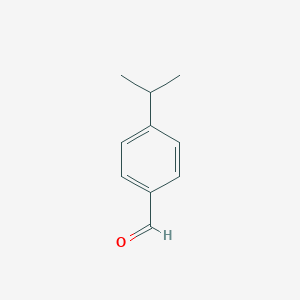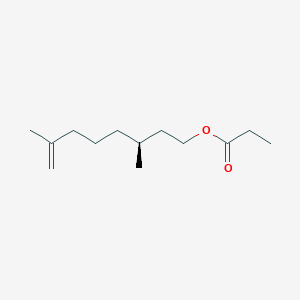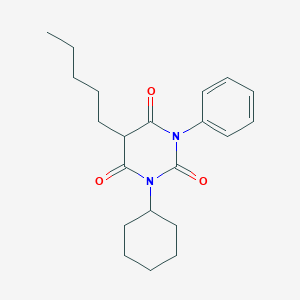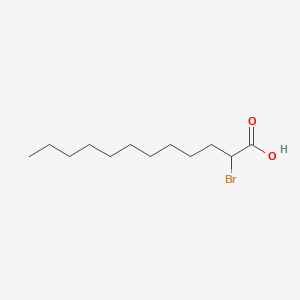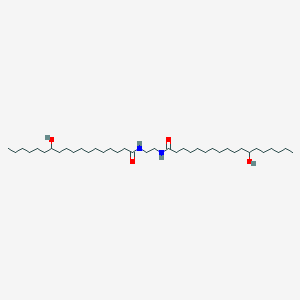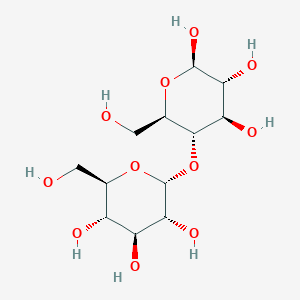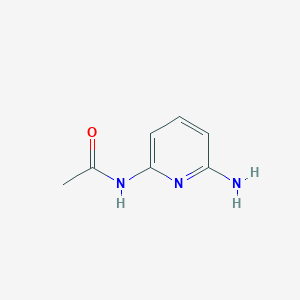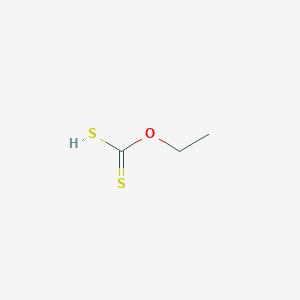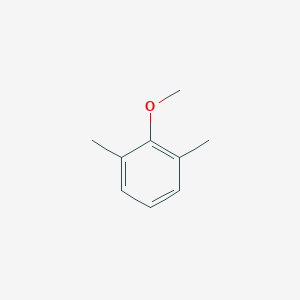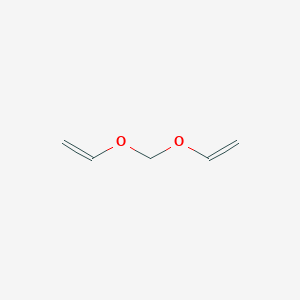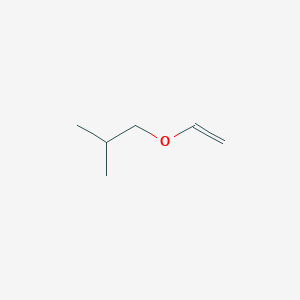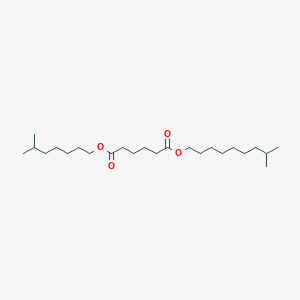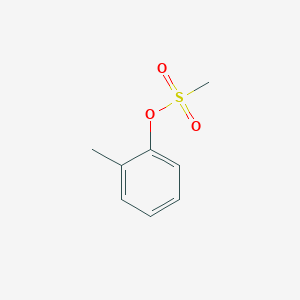
Methanesulfonic acid, 2-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, 2-methylphenyl ester, also known as mesitylene sulfonic acid, is a sulfonic acid ester commonly used as a catalyst in organic chemistry. It is a colorless or light yellow liquid with a melting point of 20°C and a boiling point of 238°C. Mesitylene sulfonic acid is a strong acid that is highly soluble in water and organic solvents. It is widely used in various chemical reactions, including esterification, alkylation, and condensation reactions.
Mecanismo De Acción
Mesitylene sulfonic acid acts as a Brønsted acid catalyst, which means it donates a proton to the reactant molecule, thereby increasing the acidity of the reaction medium. This increased acidity helps to activate the reactant molecule, making it more reactive and facilitating the reaction.
Efectos Bioquímicos Y Fisiológicos
Mesitylene sulfonic acid is not commonly used in biochemical or physiological research due to its strong acidity and potential toxicity. However, it has been shown to have antimicrobial properties and may have potential applications in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a catalyst is its high acidity, which allows it to catalyze a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, its strong acidity can also be a limitation, as it may lead to unwanted side reactions or product degradation. Additionally, its potential toxicity and corrosiveness require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Methanesulfonic acid, 2-methylphenyl ester sulfonic acid. One area of interest is the development of new synthetic methods that use Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a catalyst. Another area of interest is the study of its antimicrobial properties and potential applications in the development of new antibiotics. Finally, there is potential for the development of new applications for Methanesulfonic acid, 2-methylphenyl ester sulfonic acid in the fields of materials science and nanotechnology.
Métodos De Síntesis
Mesitylene sulfonic acid can be synthesized through the reaction of Methanesulfonic acid, 2-methylphenyl ester with sulfur trioxide in the presence of a catalyst such as oleum or sulfuric acid. The reaction produces Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a byproduct, which can be purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
Mesitylene sulfonic acid is widely used as a catalyst in organic chemistry research. It is commonly used in esterification reactions, where it helps to increase the yield and selectivity of the desired product. It is also used in alkylation and condensation reactions, where it acts as a strong acid catalyst.
Propiedades
Número CAS |
1009-01-4 |
|---|---|
Nombre del producto |
Methanesulfonic acid, 2-methylphenyl ester |
Fórmula molecular |
C8H10O3S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
(2-methylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)11-12(2,9)10/h3-6H,1-2H3 |
Clave InChI |
GLMWFEJQRJWNKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C |
SMILES canónico |
CC1=CC=CC=C1OS(=O)(=O)C |
Sinónimos |
Methanesulfonic acid 2-methylphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



